molecular formula C18H28BNO3 B1511000 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine CAS No. 1206594-12-8

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine

Cat. No.: B1511000
CAS No.: 1206594-12-8
M. Wt: 317.2 g/mol
InChI Key: RIQMSWOLENZXFK-UHFFFAOYSA-N
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Description

The compound “4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic acid pinacol ester . Boronic acid pinacol esters are commonly used in organic synthesis, particularly in Suzuki cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of a suitable morpholine derivative with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative . The exact synthetic route would depend on the specific morpholine and dioxaborolane derivatives used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific substituents on these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The morpholine ring could undergo reactions typical of secondary amines and ethers . The phenyl ring could undergo electrophilic aromatic substitution reactions . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could participate in Suzuki cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the morpholine ring could potentially make the compound more soluble in water than other similar compounds . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound less reactive than other similar compounds .

Scientific Research Applications

Synthesis and Characterization

A compound with morpholine as a structural component was synthesized and characterized, indicating the utility of morpholine derivatives in the development of new chemical entities with potential biological activities (Mamatha S.V et al., 2019).

Biological Activity

Morpholine derivatives have shown remarkable activity against tuberculosis and superior antimicrobial activity, highlighting their potential in treating diseases caused by microorganisms (M. A. Oliveira et al., 2015).

Toxicity and Biodegradability

The synthesis of morpholinium ionic liquids and their evaluation for toxicity, biodegradability, and physicochemical properties have been investigated, providing insights into the environmental and health impacts of morpholine-based compounds (J. Pernak et al., 2011).

Chemical Reactions and Applications

Research on morpholine and its derivatives includes exploring their reactions with other chemicals for potential applications in synthesis and materials science. For example, reactions involving morpholine and its interaction with other compounds offer pathways to novel chemical entities (O. Guzyr et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could potentially include further investigation of its synthesis, properties, and potential applications. This could include research into its potential use in pharmaceuticals or agrochemicals, or research into its potential use in organic synthesis .

Properties

IUPAC Name

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19/h6-9,14H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMSWOLENZXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738626
Record name 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206594-12-8
Record name 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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